molecular formula C8H12ClNO2 B14266673 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride CAS No. 152171-54-5

1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride

Cat. No.: B14266673
CAS No.: 152171-54-5
M. Wt: 189.64 g/mol
InChI Key: YGSBQRYZKFCJFV-UHFFFAOYSA-M
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Description

1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C8H12NO2Cl. This compound is characterized by the presence of a pyridinium ring substituted with a 2,3-dihydroxypropyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a suitable dihydroxypropylating agent. One common method is the reaction of pyridine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridinium salts .

Scientific Research Applications

1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, inhibiting their activity. The dihydroxypropyl group may enhance the compound’s solubility and binding affinity to specific targets .

Molecular pathways involved in its action include the inhibition of key metabolic enzymes, disruption of cell membrane integrity, and interference with signal transduction pathways. These mechanisms contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium salts .

Properties

CAS No.

152171-54-5

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

3-pyridin-1-ium-1-ylpropane-1,2-diol;chloride

InChI

InChI=1S/C8H12NO2.ClH/c10-7-8(11)6-9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2;1H/q+1;/p-1

InChI Key

YGSBQRYZKFCJFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC(CO)O.[Cl-]

Origin of Product

United States

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